molecular formula C7H4BrClF2O B14027863 2-Bromo-1-chloro-3-(difluoromethoxy)benzene CAS No. 1261579-93-4

2-Bromo-1-chloro-3-(difluoromethoxy)benzene

Cat. No.: B14027863
CAS No.: 1261579-93-4
M. Wt: 257.46 g/mol
InChI Key: FKNLAKCUOIRENL-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.47 g/mol. Its structure features a benzene ring substituted with bromine at position 2, chlorine at position 1, and a difluoromethoxy group (-OCF₂H) at position 3. The difluoromethoxy group introduces electron-withdrawing properties, while the halogens (Br, Cl) enhance reactivity in substitution reactions, making the compound a valuable intermediate in pharmaceuticals and agrochemicals .

Key properties include:

  • Purity: Typically ≥95% (common for halogenated aromatics) .
  • Reactivity: Bromine and chlorine enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethoxy group improves metabolic stability in drug candidates .

Properties

CAS No.

1261579-93-4

Molecular Formula

C7H4BrClF2O

Molecular Weight

257.46 g/mol

IUPAC Name

2-bromo-1-chloro-3-(difluoromethoxy)benzene

InChI

InChI=1S/C7H4BrClF2O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H

InChI Key

FKNLAKCUOIRENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene

Synthetic Routes and Reaction Conditions

Halogenation of Benzene Derivatives

Selective halogenation is performed on suitably substituted benzene precursors. Common approaches include:

  • Bromination using bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions (0–25°C) to introduce bromine at the ortho or para position relative to existing substituents.
  • Chlorination using chlorine gas (Cl2) or chlorinating agents under controlled temperature to install chlorine atoms without over-chlorination.

For example, starting from chlorobenzene or fluorobenzene derivatives, bromination at the 2-position and chlorination at the 1-position can be achieved by controlling reagent stoichiometry and temperature.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-O-CF2H) is introduced by nucleophilic substitution of a phenolic hydroxyl group or halogen with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) or difluoromethyl bromide in the presence of a base.

A typical method involves:

  • Reacting 2-bromo-1-chloro-3-hydroxybenzene with chlorodifluoromethane under basic conditions (e.g., potassium carbonate or potassium tert-butoxide) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The nucleophilic oxygen attacks the difluoromethyl halide, displacing the halogen and forming the difluoromethoxy ether linkage.
One-Pot or Stepwise Synthesis

Industrial processes may employ one-pot synthesis where halogenation and difluoromethylation are performed sequentially without intermediate isolation to improve efficiency and reduce costs. However, stepwise synthesis with intermediate purification often yields higher purity products.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2 or NBS, catalyst (FeBr3 or light) 0 to 25 1–3 75–85 Controlled to avoid polybromination
Chlorination Cl2 gas or SO2Cl2, inert solvent 0 to 20 1–2 70–80 Mild conditions to avoid over-chlorination
Difluoromethoxy introduction ClCF2H, K2CO3 or KOtBu, DMF or THF 20 to 50 3–6 65–90 Base-promoted nucleophilic substitution
Purification Column chromatography or recrystallization Ambient Ensures >95% purity

Analytical and Research Data

Characterization Techniques

Research Findings on Preparation

  • The nucleophilic substitution step to introduce the difluoromethoxy group is sensitive to reaction conditions, with temperature and base choice significantly affecting yield and selectivity.
  • Bromination and chlorination steps must be carefully controlled to avoid polyhalogenation and formation of positional isomers.
  • Industrial processes favor mild temperature conditions (0–25°C) to reduce by-products and improve yield, as demonstrated in related halogenated benzene syntheses.

Comparative Analysis with Related Compounds

Compound Halogen Substituents Difluoromethoxy Position Key Synthetic Challenge
This compound Bromine (2), Chlorine (1) Position 3 Regioselective halogenation and difluoromethoxy installation
2-Bromo-4-[chloro(difluoro)methoxy]-1-fluorobenzene Bromine (2), Fluorine (1), ClCF2O (4) Position 4 Difluoromethoxy group introduction via nucleophilic substitution

The preparation of this compound shares mechanistic similarities with other halogenated difluoromethoxybenzenes, with regioselectivity and reaction conditions being the primary differentiators.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-1-chloro-3-(difluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene with structurally related halogenated benzene derivatives.

Substituent Position and Type

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Differences
This compound C₇H₄BrClF₂O Br (2), Cl (1), -OCF₂H (3) 257.47 Not explicitly listed Reference compound
1-Bromo-3-(difluoromethoxy)benzene C₇H₅BrF₂O Br (1), -OCF₂H (3) 223.02 262587-05-3 Lacks chlorine at position 1; lower molecular weight .
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene C₇H₄BrClF₃O Br (2), Cl (1), -OCF₃ (4) 273.46 Not explicitly listed Trifluoromethoxy (-OCF₃) at position 4 instead of difluoromethoxy at 3; stronger electron withdrawal .
2-Bromo-5-chloro-1,3-difluorobenzene C₆H₂BrClF₂ Br (2), Cl (5), F (1,3) 227.44 Not explicitly listed Replaces difluoromethoxy with fluorine atoms; reduced steric bulk .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O Br (4), F (2), -OCF₃ (1) 255.00 105529-58-6 Bromine at position 4; trifluoromethoxy at position 1 .

Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility
This compound Not reported Not reported Likely low in water (common for halogenated aromatics)
1-Bromo-3-(difluoromethoxy)benzene Not reported Not reported Soluble in organic solvents (e.g., DCM, THF)
2-Bromo-5-chloro-1,3-difluorobenzene Not reported Not reported Low polarity; soluble in hexane

Research Findings and Industrial Significance

  • Synthetic Utility : The target compound’s bromine and chlorine atoms enable sequential functionalization, making it a versatile intermediate for synthesizing polyhalogenated scaffolds in medicinal chemistry .
  • For example, 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9) mandates protective gear to avoid dermal exposure .

Biological Activity

2-Bromo-1-chloro-3-(difluoromethoxy)benzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Molecular Information:

  • IUPAC Name: this compound
  • Molecular Formula: C7H4BrClF2O
  • Molecular Weight: 239.46 g/mol
  • CAS Number: 50998593

Physical Properties:

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
DensityNot available

Antimicrobial Activity

Halogenated compounds, particularly those containing bromine and chlorine, are known for their significant antimicrobial properties. Research indicates that this compound exhibits notable activity against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, demonstrating that the compound effectively inhibited bacterial growth.

Anticancer Activity

The anticancer potential of halogenated aromatic compounds is attributed to their ability to induce apoptosis in cancer cells. This compound has been investigated for its effects on various cancer cell lines.

The compound appears to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. This effect is likely mediated through the generation of reactive oxygen species (ROS), which trigger stress responses leading to apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

Research focusing on the compound's interaction with human tumor cell lines revealed promising results:

  • Cell Lines Tested: HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma)
  • IC50 Values:
    • HCT-116: IC50=8.17μM\text{IC}_{50}=8.17\,\mu M
    • HepG2: IC50=6.6μg/mL\text{IC}_{50}=6.6\,\mu g/mL

These values indicate a significant cytotoxic effect compared to standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The presence of halogen atoms such as bromine and chlorine has been correlated with increased biological activity. Electron-withdrawing groups enhance lipophilicity and reactivity, making these compounds suitable candidates for drug development.

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